4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

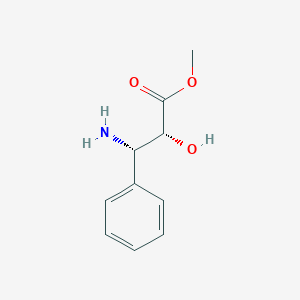

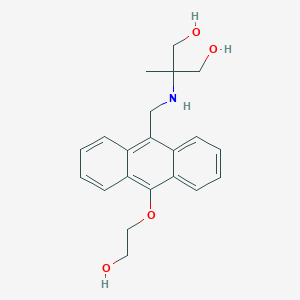

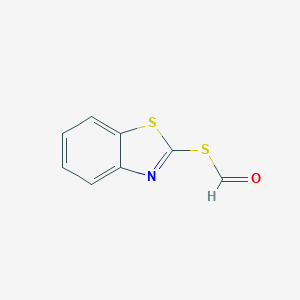

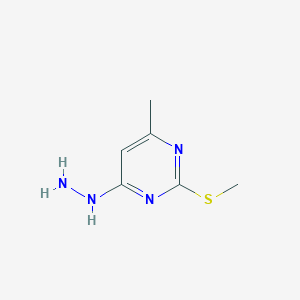

“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 1980-54-7 . It has a molecular weight of 170.24 and its IUPAC name is 4-hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is C6H10N4S . The InChI code is 1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) .

Physical And Chemical Properties Analysis

“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, refractive index, and flash point are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactions with carbonyl compounds, aryl-, and cyclohexylisothiocyanates have been explored to synthesize pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. These compounds have shown potential in influencing DNA methylation and exhibit in vitro antitumor properties (Grigoryan et al., 2012). Moreover, the conversion of 4,6-disubstituted pyrimidines into 1,2,4-triazoles by action of hydrazine highlights an unprecedented ring contraction reaction, where the pyrimidine ring fragments into 1,2,4-triazoles, suggesting a method for constructing novel triazole-containing compounds (Plas & Jongejan, 2010).

Antimicrobial and Antitumor Applications

Some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, synthesized from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine, have been evaluated as potential antimicrobial agents. The synthesized compounds were screened for their antibacterial and antifungal activities, with some showing maximum activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Ali, 2009).

Nucleophilic and Electrophilic Reaction Studies

Investigations into the nucleophilic and electrophilic reactions of methyl esters derived from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine have led to the synthesis of various carboxyl-group derivatives and derivatives with substituents at position 5 of the pyrimidine ring. These studies provide insights into the reactivity of this compound and open pathways for the synthesis of novel pyrimidine derivatives with potential biological activities (Vainilavichyus et al., 1992).

Safety And Hazards

The safety data sheet (SDS) for “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured during handling . It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Eigenschaften

IUPAC Name |

(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQWDJYVKCOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344637 |

Source

|

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

CAS RN |

1980-54-7 |

Source

|

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.